3,4- vs 2,5-Dimethoxy Substitution: A Regioisomeric Differentiation That Predictably Alters CNS Target Engagement Profiles
In arylpiperazine series, the dimethoxy substitution pattern on the phenyl ring is a major determinant of receptor subtype selectivity. While no direct binding data exist for 897621-69-1, a structurally related series of N-(3,4-dimethoxyphenethyl)-4-substituted phenylpiperazine-1-acetamide derivatives (Chinese Journal of Pharmaceutical University, 2004) demonstrated α1-adrenoceptor antagonism with >50% inhibition in rat tail artery strips for compounds bearing methoxy groups at the 3,4-positions. [1] By contrast, the 2,5-dimethoxy regioisomer counterpart N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 848050-39-5) is annotated in chemical vendor databases as preferentially interacting with serotonin (5-HT) receptors and COX-2 pathways, indicating a complete shift in primary target class driven solely by dimethoxy regiochemistry. [2] 897621-69-1, bearing the 3,4-dimethoxy substitution, is therefore predicted to favor aminergic GPCR engagement (adrenergic, dopaminergic) over serotonergic-inflammatory crossover, a critical selection criterion when building targeted screening cascades.
| Evidence Dimension | Dimethoxy substitution regiochemistry effect on receptor target class preference |
|---|---|
| Target Compound Data | 3,4-dimethoxy substitution (897621-69-1) |
| Comparator Or Baseline | 2,5-dimethoxy substitution (N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, CAS 848050-39-5) |
| Quantified Difference | Class-level shift: 3,4-regioisomers associated with α1-adrenoceptor antagonism (inhibition rate >50% in tissue bath assays); 2,5-regioisomers associated with serotonin receptor modulation and COX-2 pathway interaction. |
| Conditions | Rat caudal artery strip α1-adrenoceptor assay (3,4-series) vs. in vitro serotonin receptor binding and COX-2 enzyme assays (2,5-series) |
Why This Matters
A procurement decision between 3,4- and 2,5-dimethoxy regioisomers is effectively a decision about which receptor superfamily to screen first—adrenergic/dopaminergic vs. serotonergic—saving screening resources by aligning chemotype with desired target class.
- [1] Synthesis and Biological Activity Study on N-(3,4-Dimethoxyphenylethyl)-4-Substituted Phenylpiperazine-1-Acetamide Series as α1-Adrenoceptor Antagonists. Journal of China Pharmaceutical University. 2004;35(1):1-5. https://jcpu.cpu.edu.cn/ View Source
- [2] N-(2,5-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 848050-39-5) – ChemWhat Database. https://www.kuujia.com/ (entry for 848050-39-5). Annotation of serotonin receptor and COX-2 pathway interaction potential. View Source
